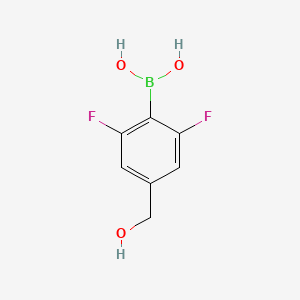
4-Hydroxymethyl-2,6-difluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymethyl-2,6-difluorophenylboronic acid is a boronic acid derivative that is presumed to have unique reactivity due to the presence of fluorine atoms and a hydroxymethyl group. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar compounds. For instance, boronic acids are known to participate in catalytic processes, such as the dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . The presence of ortho-substituents in boronic acids can influence their reactivity, as seen in the case of the aforementioned catalyst, where it prevents the coordination of amines to the boron atom, thus accelerating the amidation process .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of arylboronic acids as key intermediates. For example, the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of boronic acids in forming carbon-carbon bonds under mild conditions . Although the synthesis of this compound is not explicitly described, the methodologies applied in the synthesis of similar compounds suggest that a palladium-catalyzed cross-coupling reaction could be a viable route, using appropriate halogenated precursors and boronic acid derivatives.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable complexes with diols and amines due to its vacant p-orbital. This is exemplified by the use of 2-hydroxymethylphenylboronate to detect carbohydrates by forming anionic complexes with 1,2-diols . The difluorophenyl group in this compound would likely influence the compound's reactivity and the stability of its complexes due to the electron-withdrawing nature of the fluorine atoms.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, often participating in Suzuki-Miyaura cross-coupling reactions. The presence of a hydroxymethyl group in the this compound could potentially allow for further functionalization through reactions with various nucleophiles or electrophiles. The ortho-substituent effect observed in other boronic acid derivatives suggests that the positioning of substituents can significantly affect the outcome of chemical reactions involving boronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and amines. This reversible binding is central to their role in various chemical transformations. The difluorinated phenyl ring in the compound of interest would contribute to its acidity and potentially enhance its stability and reactivity. The hydroxymethyl group could also affect the solubility and overall reactivity of the compound, making it a potentially useful intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Glycoside Complexing Agents
Ortho-hydroxymethyl phenylboronic acids have been identified as superior candidates for glycoside complexing in aqueous solutions. They exhibit a unique capability to complex model glycopyranosides under physiologically relevant conditions, mainly using their 4,6-diol. This characteristic is significant as most cell-surface glycoconjugates present free 4,6-diols. Therefore, these boronic acids, including variants like 4-Hydroxymethyl-2,6-difluorophenylboronic acid, could be crucial in designing oligomeric receptors and sensors to detect cell-surface glycoconjugates through multivalency effects (Dowlut & Hall, 2006).
Glucose-Responsive Hybrid Nanoassemblies
In the realm of biomedical applications, this compound derivatives are utilized in the development of glucose-responsive hybrid nanoassemblies. These nanoassemblies can respond to glucose presence, which is a critical function for potential applications in glucose sensing and controlled drug delivery systems. The incorporation of phenylboronic acid moieties into these systems enables the selective binding and release of compounds with dihydroxy groups, triggered by the competitive binding of glucose. This mechanism demonstrates the potential of these compounds in creating sophisticated biomedical devices (Matuszewska et al., 2015).
Fluorescence Sensing of Aromatic Compounds
Moreover, derivatives of this compound have shown promising results in the development of fluorescence sensors. The ability to reliably detect reactive species, such as hydroxyl radicals or reactive intermediates of peroxidase, showcases the potential of these compounds in various biological and chemical applications. The creation of stable boron-nitrogen heterocycles in neutral aqueous solutions for bioorthogonal coupling reactions further underlines the versatility and applicability of these compounds in the field of chemical sensing and molecular tagging (Setsukinai et al., 2003); (Dilek et al., 2015).
Safety and Hazards
The compound has some safety hazards associated with it. It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Direcciones Futuras
Boronic acids, including “4-Hydroxymethyl-2,6-difluorophenylboronic acid”, have wide applications in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly notable . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxymethyl-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, can potentially influence the action, efficacy, and stability of this compound .
Propiedades
IUPAC Name |
[2,6-difluoro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZDKYAMFZLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)CO)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

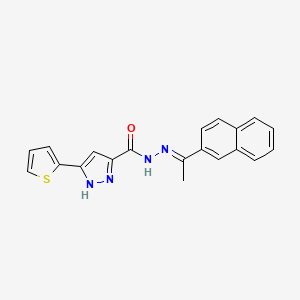

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
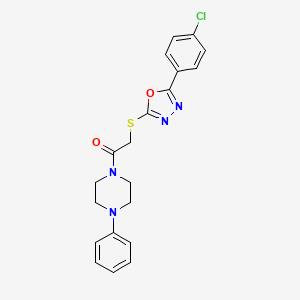
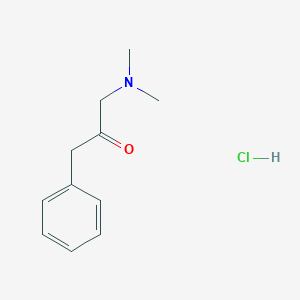
![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)
![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

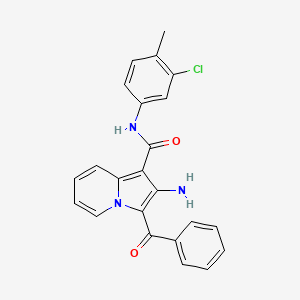
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)